A947 Achieves Functional Selectivity Despite Non-Selective Target Binding: A 28-Fold Degradation Window Over SMARCA4
A947 exhibits a notable dissociation between its binding affinity profile and its degradation selectivity. While the compound binds both SMARCA2 and SMARCA4 bromodomains with similar affinities (Kd = 93 nM and 65 nM, respectively), it requires a 28-fold higher concentration to achieve half-maximal degradation (DC50) of SMARCA4 (1.1 nM) compared to SMARCA2 (0.039 nM) . This degradation selectivity is a direct consequence of the PROTAC mechanism and is not observed with occupancy-based SMARCA2/4 inhibitors such as GNE-064 (IC50: SMARCA4 = 35 nM, SMARCA2 = 100 nM) or SMARCA2/4-IN-1 (IC50: SMARCA2 = 3.8 µM, SMARCA4 = 1.7 µM), which exhibit either reversed or modest selectivity profiles . The quantified 28-fold degradation window is critical for minimizing on-target toxicity arising from SMARCA4 suppression in normal tissues [1].
| Evidence Dimension | Degradation selectivity (SMARCA2 vs. SMARCA4) |
|---|---|
| Target Compound Data | SMARCA2 DC50 = 39 pM; SMARCA4 DC50 = 1.1 nM; Maximal degradation: SMARCA2 = 96% (at 10 nM), SMARCA4 = 92% (at ~100 nM) |
| Comparator Or Baseline | GNE-064 (bromodomain inhibitor): SMARCA2 IC50 = 100 nM, SMARCA4 IC50 = 35 nM; SMARCA2/4-IN-1 (ATPase inhibitor): SMARCA2 IC50 = 3.8 µM, SMARCA4 IC50 = 1.7 µM |
| Quantified Difference | A947: 28-fold higher concentration required for SMARCA4 DC50 vs. SMARCA2 DC50; Inhibitors: <2-fold selectivity, often favoring SMARCA4 |
| Conditions | SW1573 cells (A947 degradation); Biochemical assays for inhibitors |
Why This Matters
A947 enables selective ablation of SMARCA2 function while largely sparing SMARCA4, a feature unattainable with current small-molecule inhibitors and essential for evaluating synthetic lethal dependencies in SMARCA4-mutant models.
- [1] Cantley J, et al. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. Nature Communications. 2022;13:6814. doi:10.1038/s41467-022-34562-5 View Source
